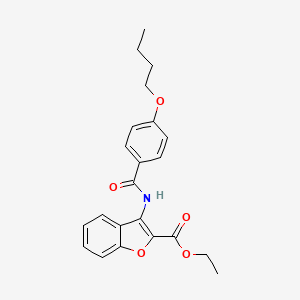

Ethyl 3-(4-butoxybenzamido)benzofuran-2-carboxylate

Description

Ethyl 3-(4-butoxybenzamido)benzofuran-2-carboxylate is a benzofuran derivative characterized by a 4-butoxybenzamido substituent at the 3-position of the benzofuran ring and an ethyl ester group at the 2-position. Benzofuran scaffolds are widely explored in medicinal chemistry due to their structural versatility and bioactivity, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name |

ethyl 3-[(4-butoxybenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-3-5-14-27-16-12-10-15(11-13-16)21(24)23-19-17-8-6-7-9-18(17)28-20(19)22(25)26-4-2/h6-13H,3-5,14H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDFKVRSOUQYLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Ethyl 3-(4-butoxybenzamido)benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzofuran derivatives with appropriate amines and carboxylic acid derivatives. The compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry.

2.1 Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzofuran compounds exhibit notable antimicrobial properties. For example, a synthesized compound with a similar structure showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| This compound | Moderate | High |

| Benzofuran derivative A | High | Moderate |

| Benzofuran derivative B | Low | High |

2.2 Anticancer Activity

The anticancer potential of benzofuran compounds has been explored extensively. In vitro studies indicate that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . this compound has shown promise in preliminary cytotoxicity assays against several cancer cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 ± 5 |

| Standard Chemotherapeutic Agent | 15 ± 3 |

2.3 Enzyme Inhibition

Inhibitory effects against enzymes such as α-glucosidase have been reported for benzofuran derivatives. The inhibition mechanism is often competitive, with some compounds showing IC50 values significantly lower than standard inhibitors like acarbose . This suggests potential applications in managing diabetes.

Table 3: Enzyme Inhibition Data

| Compound | IC50 (µM) |

|---|---|

| This compound | 40 ± 0.2 |

| Acarbose | 750 ± 10 |

3.1 Study on Antimicrobial Properties

In a recent study, various benzofuran derivatives were synthesized and screened for their antimicrobial activities. The results indicated that compounds similar to Ethyl 3-(4-butoxybenzamido) exhibited varying degrees of antibacterial activity, with some showing effectiveness comparable to established antibiotics .

3.2 Investigation of Anticancer Effects

Another research effort focused on the anticancer properties of benzofuran derivatives, including Ethyl 3-(4-butoxybenzamido). The study utilized MTT assays to evaluate the cytotoxic effects on cancer cell lines, revealing promising results that warrant further investigation into its mechanism of action .

4. Conclusion

This compound represents a valuable compound in the development of new therapeutic agents due to its diverse biological activities, particularly in antimicrobial and anticancer applications. Continued research into its structural modifications and biological interactions will be essential for unlocking its full potential in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound: Ethyl 3-(4-butoxybenzamido)benzofuran-2-carboxylate

- Synthesis: Likely involves amidation of ethyl 3-aminobenzofuran-2-carboxylate with 4-butoxybenzoyl chloride, analogous to methods used for other benzamido derivatives .

- Key Features : The 4-butoxybenzamido group introduces steric bulk and lipophilicity, while the ethyl ester at C2 is a common feature in benzofuran-based prodrugs .

Analog 1: Ethyl 6-methoxy-3-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)benzofuran-2-carboxylate (Compound 22, )

- Synthesis : Prepared via nucleophilic substitution of a bromomethyl intermediate with 2-methyl-4-nitroimidazole .

- The methoxy group at C6 improves solubility compared to the butoxy group .

Analog 2: Benzofuran-2-carbohydrazide Derivatives ()

- Synthesis: Derived from hydrazinolysis of ethyl benzofuran-2-carboxylate, followed by condensation with aldehydes to form oxadiazole hybrids .

- Key Features : The carbohydrazide moiety facilitates hydrogen bonding, critical for tyrosinase inhibition .

Analog 3: 2,4-Diamino-benzofuro[2,3-d]pyrimidines ()

- Synthesis: Cyclocondensation of ethyl 3-aminobenzofuran-2-carboxylate with nitriles .

- Key Features : The fused pyrimidine ring enhances planar rigidity, favoring intercalation with DNA or enzyme active sites .

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.